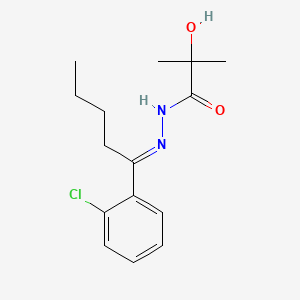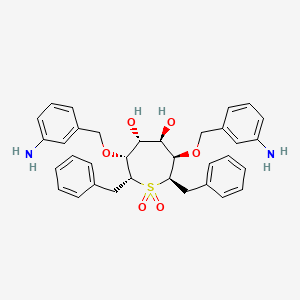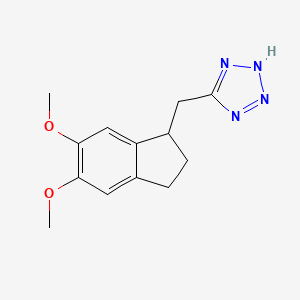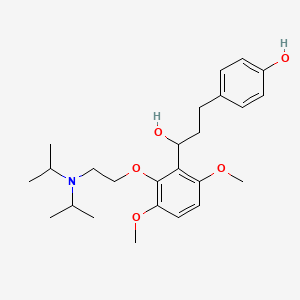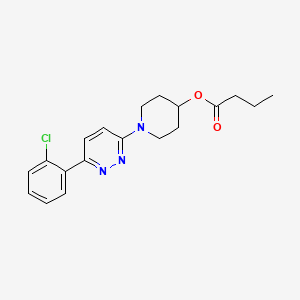
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiochroman core, which is a sulfur-containing heterocycle, and is functionalized with phthalimidobutyl groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman typically involves multiple steps, starting with the preparation of the thiochroman core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiochroman core.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the phthalimidobutyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiochroman ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring or the phthalimidobutyl groups.
Applications De Recherche Scientifique
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman involves its interaction with specific molecular targets and pathways. The compound’s phthalimidobutyl groups can interact with biological macromolecules, potentially inhibiting or modifying their activity. The thiochroman core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-((4-Phthalimidobutyl)oxy)thiochroman: A related compound with a similar structure but lacking the bis(phthalimidobutyl)amino group.
Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol: Another compound with a similar functional group arrangement but a different core structure.
Uniqueness
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman is unique due to its combination of a thiochroman core and bis(phthalimidobutyl)amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
153804-67-2 |
|---|---|
Formule moléculaire |
C35H37N3O5S |
Poids moléculaire |
611.8 g/mol |
Nom IUPAC |
2-[4-[2-(3,4-dihydro-2H-thiochromen-8-yloxy)ethyl-[4-(1,3-dioxoisoindol-2-yl)butyl]amino]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C35H37N3O5S/c39-32-26-13-1-2-14-27(26)33(40)37(32)20-7-5-18-36(22-23-43-30-17-9-11-25-12-10-24-44-31(25)30)19-6-8-21-38-34(41)28-15-3-4-16-29(28)35(38)42/h1-4,9,11,13-17H,5-8,10,12,18-24H2 |
Clé InChI |
QDVISXSLIYCGBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)OCCN(CCCCN3C(=O)C4=CC=CC=C4C3=O)CCCCN5C(=O)C6=CC=CC=C6C5=O)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


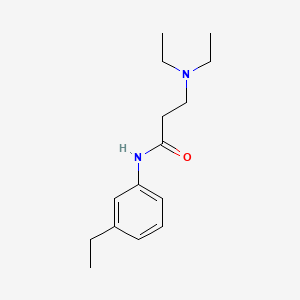
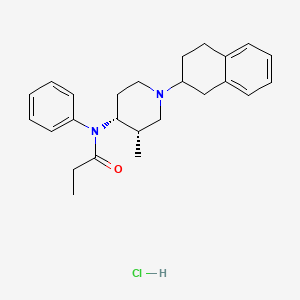



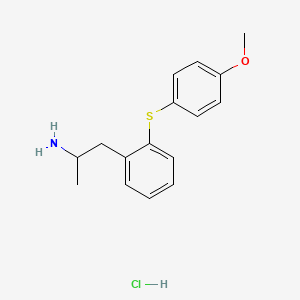
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
